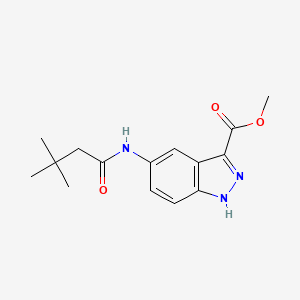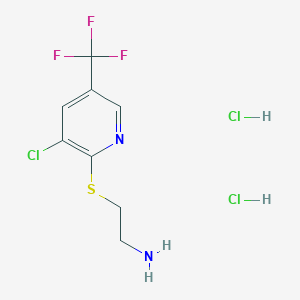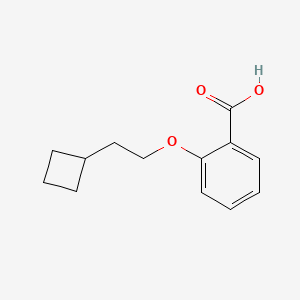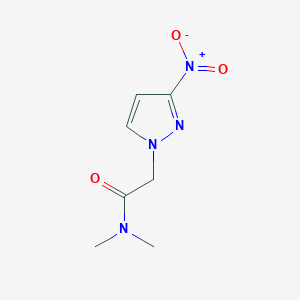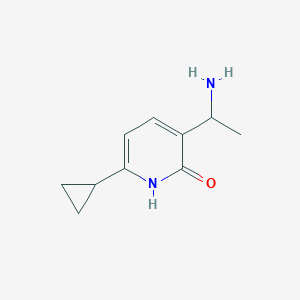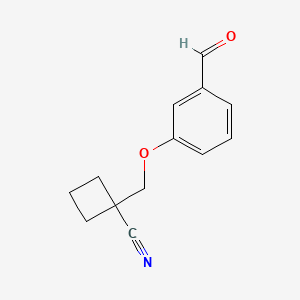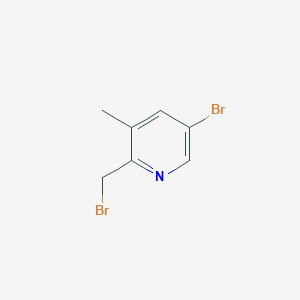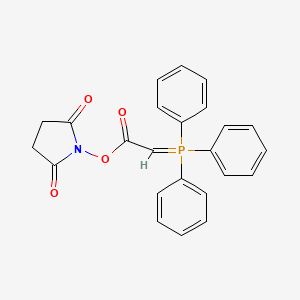![molecular formula C9H16FN B13019757 1-Fluoro-8-azaspiro[4.5]decane](/img/structure/B13019757.png)
1-Fluoro-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-8-azaspiro[45]decane is a spirocyclic compound characterized by a unique structural framework that includes a fluorine atom and an azaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide . The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring system.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a ketone or alcohol.
Scientific Research Applications
1-Fluoro-8-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Radioligand Development: The compound can be labeled with radioactive isotopes for use in positron emission tomography (PET) imaging.
Biological Studies: It is used to study the interaction of spirocyclic compounds with biological targets such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-Fluoro-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, when used as a radioligand, it binds to sigma-1 receptors with high affinity . This binding can be visualized using PET imaging, providing insights into receptor distribution and function in various tissues.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but includes oxygen atoms in the ring system.
1-Oxa-9-azaspiro[5.5]undecane: This compound features a larger ring system and has been studied for its antituberculosis activity.
Uniqueness
1-Fluoro-8-azaspiro[4.5]decane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C9H16FN |
|---|---|
Molecular Weight |
157.23 g/mol |
IUPAC Name |
4-fluoro-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16FN/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8,11H,1-7H2 |
InChI Key |
UOHSPNOYIBUHQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate](/img/structure/B13019676.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13019678.png)
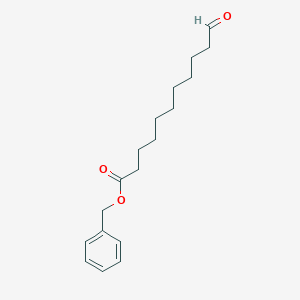
![N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine](/img/structure/B13019692.png)
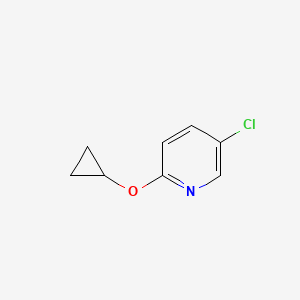
![Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13019700.png)
